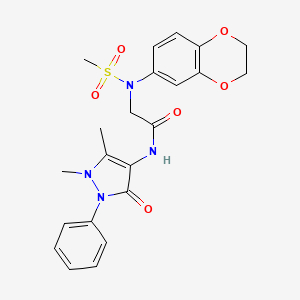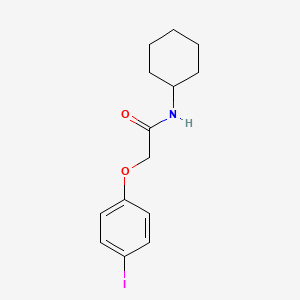
4-(2-chloro-4-nitrophenoxy)benzyl 2-(acetylamino)benzoate
Descripción general
Descripción
The compound “4-(2-chloro-4-nitrophenoxy)benzyl 2-(acetylamino)benzoate” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds . The molecule also contains a nitro group (NO2), a chloro group (Cl), and an acetylamino group (CH3CONH2). The nitro and chloro groups are attached to the benzene ring via an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its formula. The benzene ring forms the core of the molecule, with the nitro, chloro, and acetylamino groups attached to it. The nitro and chloro groups are attached to the benzene ring via an oxygen atom, forming a phenoxy group . The acetylamino group is attached to the benzene ring via a benzyl group .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chloro group could be replaced by a different group in a nucleophilic substitution reaction . The exact reactions would depend on the specific conditions and reagents used .Mecanismo De Acción
The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used. For example, if the compound is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .
Direcciones Futuras
The future directions for research on this compound could include studying its synthesis, reactions, mechanism of action, and physical and chemical properties in more detail. This could involve experimental studies as well as computational modeling . The compound could also be explored for potential applications in various fields, such as medicine or materials science .
Propiedades
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O6/c1-14(26)24-20-5-3-2-4-18(20)22(27)30-13-15-6-9-17(10-7-15)31-21-11-8-16(25(28)29)12-19(21)23/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQQSWOWMBVQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorophenoxy)methyl]-N-5-quinolinylbenzamide](/img/structure/B3546892.png)

![1-(4-bromophenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3546897.png)
![N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3546908.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3546923.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3546931.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546934.png)


![3-bromo-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxybenzamide](/img/structure/B3546953.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3546958.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3546977.png)
![N-(4-chloro-3-{[(4-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3546989.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B3547004.png)